(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent to convert the intermediate imine to the desired amino alcohol. The reaction is usually carried out in an organic solvent such as methanol or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(4-trifluoromethylphenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(4-trifluoromethylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives on the aromatic ring.
Scientific Research Applications
(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biology: It is used in the study of biochemical pathways and interactions due to its ability to interact with biological molecules.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol
- (s)-3-Amino-3-(4-methylphenyl)propan-1-ol
- (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
Uniqueness
(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.2 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2/t9-/m0/s1 |
InChI Key |
MPKKRINVDNIFBP-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)C(F)(F)F |
SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
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